molecular formula C14H12FIN2O B14234424 2-Amino-N-[(4-fluorophenyl)methyl]-5-iodobenzamide CAS No. 515869-84-8

2-Amino-N-[(4-fluorophenyl)methyl]-5-iodobenzamide

Katalognummer: B14234424
CAS-Nummer: 515869-84-8
Molekulargewicht: 370.16 g/mol
InChI-Schlüssel: OPKHBAHGBJRZFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-N-[(4-fluorophenyl)methyl]-5-iodobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group, a fluorophenyl group, and an iodine atom attached to a benzamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-[(4-fluorophenyl)methyl]-5-iodobenzamide typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is used to form the carbon-carbon bond between the aryl halide and the boronic acid derivative. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-N-[(4-fluorophenyl)methyl]-5-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzamides, while substitution of the iodine atom can produce various substituted benzamides.

Wissenschaftliche Forschungsanwendungen

2-Amino-N-[(4-fluorophenyl)methyl]-5-iodobenzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Amino-N-[(4-fluorophenyl)methyl]-5-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can occur through competitive binding at the active site or allosteric modulation. The pathways involved may include signal transduction cascades and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-5-iodobenzamide: Lacks the fluorophenyl group, which may affect its binding affinity and specificity.

    N-[(4-fluorophenyl)methyl]-5-iodobenzamide: Lacks the amino group, which may influence its reactivity and solubility.

    2-Amino-N-[(4-chlorophenyl)methyl]-5-iodobenzamide: The chlorine atom may alter the compound’s electronic properties compared to the fluorine atom.

Uniqueness

2-Amino-N-[(4-fluorophenyl)methyl]-5-iodobenzamide is unique due to the presence of both the fluorophenyl and iodine substituents, which can enhance its binding interactions and reactivity. The combination of these functional groups makes it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

515869-84-8

Molekularformel

C14H12FIN2O

Molekulargewicht

370.16 g/mol

IUPAC-Name

2-amino-N-[(4-fluorophenyl)methyl]-5-iodobenzamide

InChI

InChI=1S/C14H12FIN2O/c15-10-3-1-9(2-4-10)8-18-14(19)12-7-11(16)5-6-13(12)17/h1-7H,8,17H2,(H,18,19)

InChI-Schlüssel

OPKHBAHGBJRZFH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CNC(=O)C2=C(C=CC(=C2)I)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.